

Analytical methods for 4-Hydroxy-2-methyl-7-trifluoromethylquinoline characterization.

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Compound of Interest

Compound Name:	4-Hydroxy-2-methyl-7-trifluoromethylquinoline
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An In-Depth Guide to the Analytical Characterization of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical methodologies essential for the robust characterization of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**. As a key heterocyclic scaffold, the precise determination of its identity, purity, and physicochemical properties is paramount for its application in medicinal chemistry and materials science. This guide moves beyond mere procedural lists, offering insights into the causality behind experimental choices to ensure data integrity and reliability.

Foundational Physicochemical and Structural Analysis

A complete understanding of a molecule begins with its fundamental properties. **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** is a substituted quinoline, a class of compounds known for a wide range of biological activities.^[1] The presence of a hydroxyl group, a methyl group, and a highly electronegative trifluoromethyl group dictates its chemical behavior and analytical response.

Table 1: Physicochemical Properties of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**

Property	Value	Source
Chemical Structure		
Molecular Formula	C ₁₁ H ₈ F ₃ NO	
Molecular Weight	227.19 g/mol	Derived from Formula
CAS Number	15912-66-0	

Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the covalent structure of the molecule. Each method provides a unique piece of the structural puzzle, and together, they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Causality: The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups and the electron-withdrawing trifluoromethyl (-CF₃) group create a distinct electronic environment around the quinoline core.^[2] This results in a predictable dispersion of signals in the NMR spectra, allowing for unambiguous assignment of each proton and carbon. The highly electronegative fluorine atoms in the CF₃ group cause significant deshielding, shifting nearby nuclei downfield (to higher ppm values) in both ¹H and ¹³C NMR spectra.^[2]

Protocol 1: ¹H and ¹³C NMR Analysis

Objective: To confirm the proton and carbon skeleton and verify the substitution pattern.

Materials:

- **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

- 5 mm NMR tubes

Instrumentation:

- 300-500 MHz NMR Spectrometer

Step-by-Step Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial before transferring to an NMR tube.[\[2\]](#) DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of the hydroxyl proton.
- Instrument Setup (¹H NMR):
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and peak shape.
 - Set the spectral width to a standard range for organic molecules (e.g., 0-14 ppm).
 - Use a standard 90° pulse.
 - Set the relaxation delay to at least 5 seconds to ensure accurate integration, especially for quantitative purposes.[\[2\]](#)
 - Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
- Data Processing (¹H NMR):
 - Apply Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum correctly.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at ~2.50 ppm).

- Integrate all peaks to determine the relative number of protons.
- Instrument Setup (^{13}C NMR):
 - Use the same sample.
 - Employ a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
 - Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.[2]
- Data Processing (^{13}C NMR):
 - Process the data similarly to the ^1H spectrum. The carbon of the CF_3 group will appear as a quartet due to coupling with the three fluorine atoms.[2]

Trustworthiness - Self-Validation:

- D₂O Exchange: The hydroxyl proton signal can be broad or sometimes absent due to exchange with trace water in the solvent. To confirm its presence, add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the ^1H spectrum. The -OH peak will disappear or significantly diminish, confirming its assignment.[2]

Table 2: Predicted ^1H and ^{13}C NMR Spectral Features

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Key Insights
¹H NMR			
-OH	Variable, broad (e.g., 9-12)	Singlet	Position is solvent and concentration-dependent; exchangeable with D ₂ O.
Aromatic-H	7.0 - 8.5	Doublets, Singlets	Protons on the ring with the CF ₃ group will be shifted downfield. [2]
C3-H	~6.0 - 6.5	Singlet	Olefinic proton adjacent to the hydroxyl-bearing carbon.
-CH ₃	~2.4 - 2.6	Singlet	Isolated methyl group attached to the quinoline ring.
¹³C NMR			
C=O (keto tautomer)	160 - 180	Singlet	Indicates tautomeric equilibrium with the 4-hydroxy form.
Aromatic-C	110 - 150	Singlets, Quartets	Carbons near the CF ₃ group may show coupling to fluorine (¹ JCF).[2]
-CF ₃	~120 - 130	Quartet (¹ JCF)	The large one-bond C-F coupling constant is characteristic.[2]
-CH ₃	~18 - 25	Singlet	Typical chemical shift for an aryl-bound

methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expertise & Causality: The key functional groups—hydroxyl (O-H), aromatic ring (C=C), and trifluoromethyl (C-F)—have distinct and well-characterized absorption frequencies. The broadness of the O-H stretch can indicate hydrogen bonding, a key intermolecular interaction. [3]

Protocol 2: FTIR Analysis

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
- **Data Acquisition:**
 - Acquire a background spectrum of the empty sample compartment or clean ATR crystal.
 - Acquire the sample spectrum over the mid-IR range (4000-400 cm^{-1}).
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- **Data Analysis:** Identify characteristic absorption bands and assign them to the corresponding functional groups.[4][5]

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500 - 3200 (broad)	O-H stretch	Hydroxyl
3100 - 3000	C-H stretch	Aromatic
1620 - 1580	C=C stretch	Aromatic Ring
1350 - 1150	C-F stretch	Trifluoromethyl
1250 - 1000	C-O stretch	Phenolic

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The extended π -system of the quinoline ring is an excellent chromophore.

Expertise & Causality: The absorption maxima (λ_{max}) and molar absorptivity are characteristic of the quinoline scaffold.^[6] The solvent polarity can influence the position of these maxima (solvatochromism), providing insight into the electronic nature of the molecule.^[7]

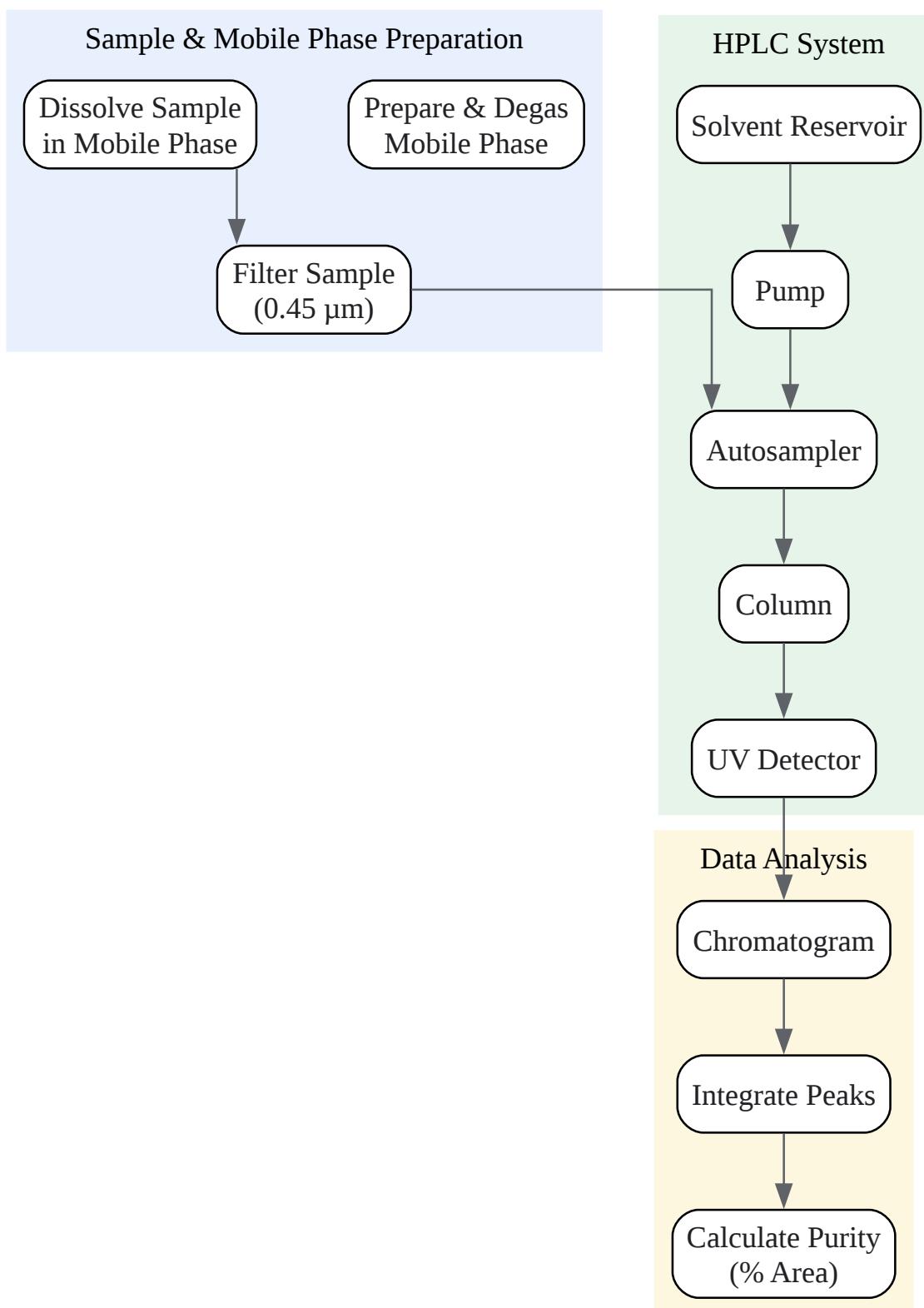
Protocol 3: UV-Vis Spectral Analysis

- **Solution Preparation:** Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Serially dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., 1-10 $\mu\text{g/mL}$).^[7]
- **Data Acquisition:**
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the blank solvent and acquire a baseline correction.
 - Fill a matched quartz cuvette with the sample solution and scan the spectrum, typically from 200 to 400 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Purity Determination and Quantification by Chromatography

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for quantitative analysis.[\[8\]](#)

Expertise & Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**, with its aromatic core, is well-suited for this technique. A C18 column is a logical starting point. The mobile phase composition (typically a mixture of acetonitrile or methanol and water/buffer) is optimized to achieve good peak shape and resolution from any impurities. UV detection is ideal due to the strong chromophore of the quinoline ring.[\[9\]](#)

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Caption: HPLC workflow for purity analysis.

Protocol 4: HPLC-UV Purity Analysis

Objective: To determine the purity of the compound and identify any related impurities.

Materials:

- Sample of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline**
- HPLC-grade acetonitrile and water
- Formic acid or trifluoroacetic acid (optional, for peak shaping)

Instrumentation:

- HPLC system with UV detector, autosampler, and column oven

Step-by-Step Procedure:

- Sample Preparation: Prepare a sample solution at approximately 0.5-1.0 mg/mL in the mobile phase. Filter the solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions (Starting Point):
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: 10% B to 90% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.[\[8\]](#)
 - Injection Volume: 10 μ L.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Scan with a photodiode array (PDA) detector to find the optimal wavelength, or select a wavelength near a λ_{max} identified by UV-Vis (e.g., 225 nm).[\[8\]](#)
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Table 4: Typical HPLC Method Validation Parameters

Parameter	Typical Acceptance Criteria	Purpose
Linearity (r^2)	> 0.999	Ensures a proportional response across a range of concentrations. [9]
Accuracy (% Recovery)	98.0% - 102.0%	Measures the closeness of the measured value to the true value. [9]
Precision (%RSD)	< 2.0%	Demonstrates the reproducibility of the method. [9]
Limit of Detection (LOD)	S/N ratio ≥ 3	The lowest concentration that can be reliably detected. [10]
Limit of Quantification (LOQ)	S/N ratio ≥ 10	The lowest concentration that can be accurately quantified. [10]

Definitive Mass Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[\[11\]](#)

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this quinoline derivative, typically producing a protonated molecular ion $[M+H]^+$.

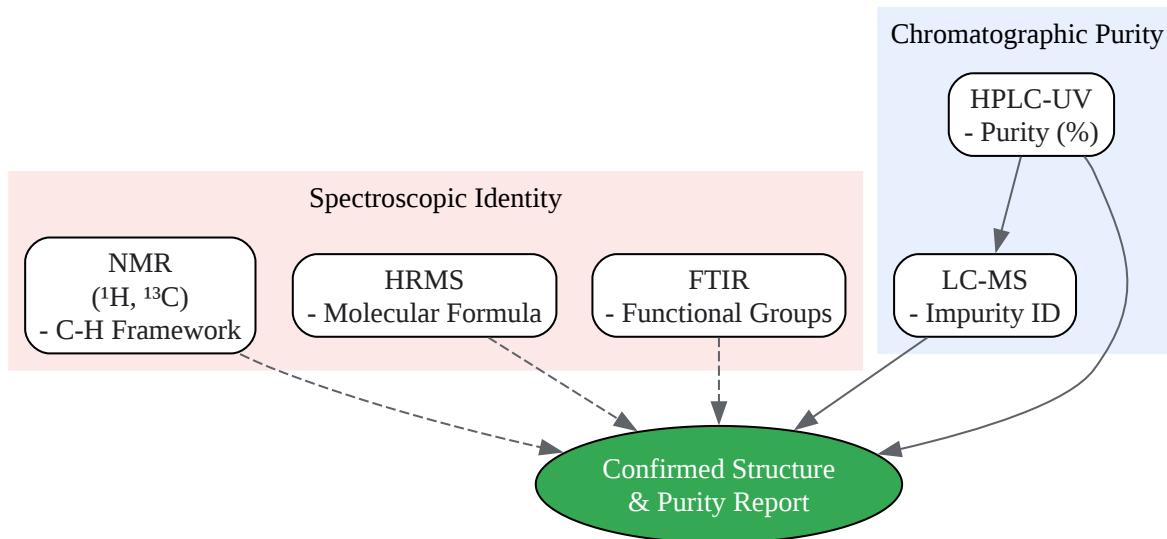
[12] The fragmentation pattern in tandem MS (MS/MS) can be diagnostic. The trifluoromethyl group is a known fragmentation director, with potential losses of $\cdot\text{CF}_3$ or CF_2 being common pathways in some heterocyclic systems.[13]

Protocol 5: LC-MS Analysis

- **Instrumentation:** Couple the HPLC system described in Protocol 4 to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).
- **Ionization Mode:** Use positive ion ESI mode.
- **Data Acquisition:** Acquire full scan mass spectra over a range of m/z 50-500.
- **Data Analysis:**
 - Extract the mass spectrum for the main chromatographic peak.
 - Identify the $[\text{M}+\text{H}]^+$ ion (expected m/z = 228.0631).
 - If using HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.
 - Perform MS/MS on the parent ion to observe characteristic fragment ions for further structural confirmation.

Integrated Analytical Strategy

No single technique is sufficient for full characterization. A cross-validation approach using orthogonal methods is crucial for ensuring data integrity.[1] The identity is established by a combination of NMR and MS, while purity is primarily determined by HPLC. FTIR and UV-Vis provide rapid confirmation of key structural features.



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Caption: Integrated workflow for compound characterization.

This comprehensive analytical approach ensures that the identity, structure, and purity of **4-Hydroxy-2-methyl-7-trifluoromethylquinoline** are established with the highest degree of confidence, meeting the rigorous standards of modern chemical and pharmaceutical research.

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